molecular formula C10H15NOS B13259484 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL

Cat. No.: B13259484
M. Wt: 197.30 g/mol
InChI Key: YQALDACZRFQSCC-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL is a cyclopentanol derivative substituted with a 2-methylthiazole moiety. Thiazole rings are known for their aromaticity, hydrogen-bonding capabilities, and role in medicinal chemistry, particularly in modulating receptor interactions.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H15NOS/c1-7-11-6-9(13-7)5-8-3-2-4-10(8)12/h6,8,10,12H,2-5H2,1H3

InChI Key

YQALDACZRFQSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2CCCC2O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-1,3-thiazol-5-ylmethyl Intermediate

Methodology:

  • Hantzsch Thiazole Synthesis:
    The classical approach involves cyclization of α-haloketones with thioamides. For example, starting from methyl ketones, such as acetyl derivatives, halogenation at the α-position followed by reaction with thiourea yields the 2-methyl-1,3-thiazole core.

  • Alternative Route via Thioamide Condensation:
    Condensation of α-haloketones with thioamides under basic conditions can produce the thiazole ring directly. The process typically employs reagents like phosphorus oxychloride or Lawesson’s reagent to facilitate cyclization.

Reaction Scheme:

Acetyl derivative + Thiourea → 2-Methyl-1,3-thiazol-5-ylmethyl derivative

Summary of the Preparation Process

Step Description Reagents & Conditions References
1. Heterocycle formation Cyclization of α-haloketone with thiourea Halogenating agent (e.g., NBS), base (K2CO3), solvent (ethanol/DMF)
2. Methylation Regioselective methylation at the 2-position Methyl iodide, potassium carbonate, solvent (DMF)
3. Halogenation Conversion of methyl group to halide NBS, radical initiator, solvent (carbon tetrachloride)
4. Coupling Nucleophilic substitution with cyclopentanol Cyclopentanol, base (K2CO3), solvent (DMF)
5. Purification Chromatography, recrystallization Standard purification techniques

Notes and Considerations

  • Reaction Optimization:
    Reaction parameters such as temperature, solvent polarity, and reagent equivalents are critical for high yield and purity.

  • Intermediate Stability:
    The methylated thiazole intermediates are sensitive to oxidation; inert atmosphere conditions are recommended.

  • Purification: Final compounds are purified via column chromatography or recrystallization, with characterization confirmed by NMR, IR, and mass spectrometry.

Scientific Research Applications

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound can be compared to structurally related molecules, such as 1-Methylcyclopentanol and MPEP (2-methyl-6-(phenylethynyl)pyridine), based on shared motifs (e.g., cyclopentanol backbone, methyl-substituted heterocycles).

Property 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL 1-Methylcyclopentanol MPEP
Molecular Formula C₁₀H₁₅NO₂S C₆H₁₂O C₁₄H₁₃N
Molecular Weight ~225.3 g/mol 100.16 g/mol 195.26 g/mol
Key Functional Groups Cyclopentanol, thiazole, methyl group Cyclopentanol, methyl group Pyridine, phenylethynyl, methyl group
Pharmacological Activity Not explicitly reported in evidence No reported bioactivity mGluR5 antagonist; anxiolytic effects
Solubility/Reactivity Thiazole may enhance polarity and H-bonding capacity Lower polarity due to lack of heteroatoms High lipophilicity due to aromatic rings

Pharmacological and Behavioral Insights

  • MPEP : A potent mGluR5 antagonist, MPEP demonstrates anxiolytic effects in rodent models (e.g., elevated plus maze, social exploration tests) at low doses (0.1–10 mg/kg). Its efficacy contrasts with the lack of sedation or psychotomimetic side effects .
  • Target Compound: The thiazole group in 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL could theoretically enhance receptor-binding specificity compared to 1-Methylcyclopentanol. However, the absence of methylphenylethynyl or pyridine moieties (as in MPEP) suggests divergent pharmacological targets.

Research Findings and Limitations

  • MPEP’s Anxiolytic Mechanism : mGluR5 antagonism modulates glutamate signaling, reducing anxiety-related behaviors without impairing motor function .
  • Structural Analog Gaps: While 1-Methylcyclopentanol and MPEP provide indirect insights, the target compound’s pharmacological behavior remains uncharacterized.
  • Industrial vs. Therapeutic Use: 1-Methylcyclopentanol’s applications are non-pharmacological, whereas MPEP and the target compound may share neurological relevance due to heterocyclic motifs.

Biological Activity

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL is a compound characterized by its unique structural features, including a cyclopentanol moiety and a thiazole ring. This compound has garnered attention due to its potential biological activities, which are often associated with thiazole-containing compounds. This article reviews the biological activity of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL based on existing literature, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL is C10_{10}H15_{15}NOS, with a molecular weight of 197.30 g/mol. The presence of the thiazole group contributes to its reactivity and potential biological activities. The compound can undergo various chemical reactions due to its functional groups, which may be significant for medicinal chemistry applications.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. For instance, a related compound, 2-(4-Methylthiazolyl)ethanol, has demonstrated strong antimicrobial activity. The potential for 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL to exhibit similar effects warrants further investigation.

Anticancer Activity

Thiazoles have also been implicated in anticancer activity. A review highlighted that certain thiazole derivatives showed significant cytotoxic effects against various cancer cell lines . The structural features of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL may contribute to similar effects; however, specific IC50_{50} values and mechanisms remain to be elucidated.

Structure–Activity Relationship (SAR)

The relationship between the structure of thiazole derivatives and their biological activity is crucial for understanding their mechanisms. For example:

Compound NameStructure FeaturesUnique Properties
2-(4-Methylthiazolyl)ethanolContains a thiazole ring and an alcohol groupExhibits strong antimicrobial activity
5-(Methylthiazolyl)-2-pyridinamineThiazole linked to a pyridineNotable for its anticancer properties
4-(Thiazolyl)phenolThiazole attached to a phenolic structureKnown for antioxidant properties

The unique combination of the cyclopentanol framework with the thiazole moiety in 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL may provide distinct biological activities not observed in other thiazole-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives. For example:

  • Anticonvulsant Activity : A study on disubstituted 1,3-thiazoles revealed promising anticonvulsant properties in animal models .
  • Antitumor Activity : Research has shown that specific thiazole analogs exhibit significant cytotoxicity against human cancer cell lines. The presence of electron-donating groups at specific positions enhances their activity .

These findings suggest that further exploration of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL could yield valuable insights into its potential therapeutic applications.

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